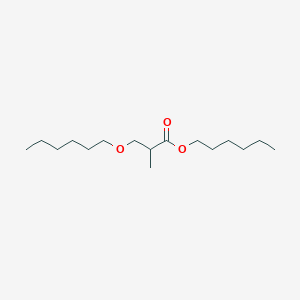
Hexyl 3-(hexyloxy)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl 3-(hexyloxy)-2-methylpropanoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries. This particular compound is characterized by its unique structure, which includes a hexyl group and a hexyloxy group attached to a methylpropanoate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 3-(hexyloxy)-2-methylpropanoate typically involves the esterification of hexyl alcohol with 3-(hexyloxy)-2-methylpropanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can further enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Hexyl 3-(hexyloxy)-2-methylpropanoate undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, catalyzed by an acid or base.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide are used in transesterification reactions.
Major Products Formed
Hydrolysis: Yields 3-(hexyloxy)-2-methylpropanoic acid and hexyl alcohol.
Reduction: Produces 3-(hexyloxy)-2-methylpropanol.
Transesterification: Results in the formation of a new ester and an alcohol.
Aplicaciones Científicas De Investigación
Hexyl 3-(hexyloxy)-2-methylpropanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism by which Hexyl 3-(hexyloxy)-2-methylpropanoate exerts its effects is primarily through its interaction with biological membranes. The ester can penetrate lipid bilayers, altering membrane fluidity and permeability. This can lead to changes in cellular processes and potentially antimicrobial effects . The molecular targets and pathways involved include interactions with membrane lipids and proteins, disrupting their normal function .
Comparación Con Compuestos Similares
Hexyl 3-(hexyloxy)-2-methylpropanoate can be compared with other esters such as:
Ethyl acetate: A common solvent with a lower molecular weight and different odor profile.
Butyl acetate: Another solvent with similar applications but different physical properties.
Hexyl salicylate: Used in cosmetics and fragrances, but with different chemical properties and applications.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct physical and chemical properties. Its combination of hexyl and hexyloxy groups makes it particularly suitable for applications requiring stability and a pleasant fragrance .
Conclusion
This compound is a versatile ester with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
90177-70-1 |
|---|---|
Fórmula molecular |
C16H32O3 |
Peso molecular |
272.42 g/mol |
Nombre IUPAC |
hexyl 3-hexoxy-2-methylpropanoate |
InChI |
InChI=1S/C16H32O3/c1-4-6-8-10-12-18-14-15(3)16(17)19-13-11-9-7-5-2/h15H,4-14H2,1-3H3 |
Clave InChI |
ZKGFDTFEFWGYRU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOCC(C)C(=O)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


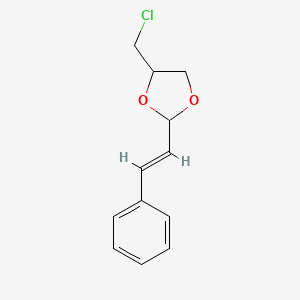

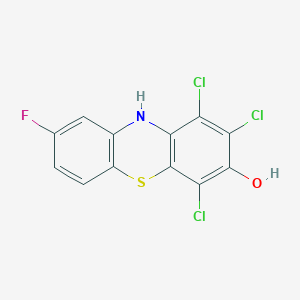
![Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide](/img/structure/B14355494.png)

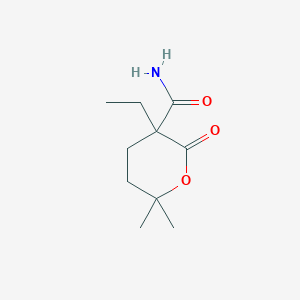
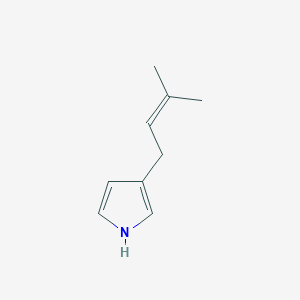
![2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid](/img/structure/B14355513.png)
![2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol](/img/structure/B14355515.png)
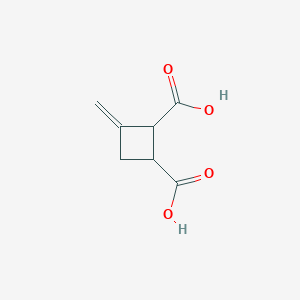



![2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid](/img/structure/B14355554.png)
